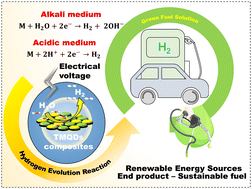Transition metal quantum dots for the electrocatalytic hydrogen evolution reaction: recent progresses and challenges
Energy Advances Pub Date: 2022-09-29 DOI: 10.1039/D2YA00181K
Abstract
Hydrogen, a renewable, green, clean, and energy source since long, has been attracting the interest of many researchers as hydrogen is produced alongside oxygen via water splitting using a simple electrochemical method. To realizehydrogen economy, sustainable hydrogen generation is a major expedient. Several reports have surfaced on water splitting using various catalysts with simultaneous hydrogen and oxygen evolution, among which transition metal quantum dots (TMQDs) are intriguingly great candidates for industrialization due to their extraordinary properties such as optical, electrical, and fluorescence. This study summarizes in-depth the basic concepts of the hydrogen evolution reaction and reviews the most recent advances in TMQDs as electrocatalysts, where a deeper evaluation of the synthesis, characteristics, and properties of TMQDs as well as insights into the catalyst's activity, morphology, composition, and other factors, are correlatively addressed. There are well-developed strategies to date for effectively modifying the activity and increasing the active sites, among which, quantum confinement is studied and emphasized. The prospects and difficulties in electrochemical water splitting are then analysed.


Recommended Literature
- [1] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [2] How important is roaming in the photodegradation of nitrobenzene?†
- [3] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [4] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [5] Contents list
- [6] Fast orbital localization scheme in molecular fragments resolution
- [7] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [8] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [9] Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
- [10] CoTe nanoparticle-embedded N-doped hollow carbon polyhedron: an efficient catalyst for H2O2 electrosynthesis in acidic media†

Journal Name:Energy Advances
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 14104-19-9
-
CAS no.: 174064-00-7









